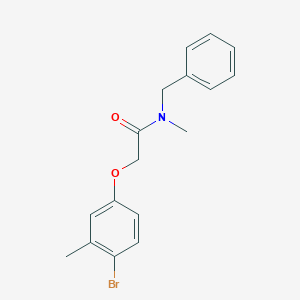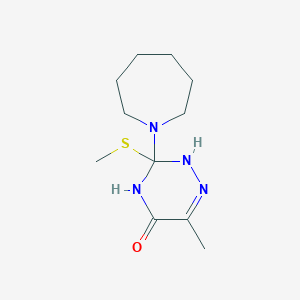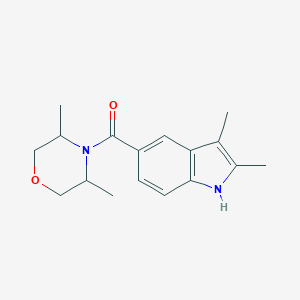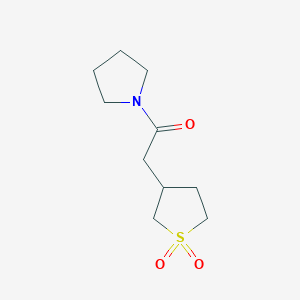
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the class of compounds known as amides, which are widely used in pharmaceuticals and other industries.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide is not fully understood, but it is thought to act by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in DNA synthesis. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Orientations Futures
There are several possible future directions for research involving N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the most effective dosages and treatment regimens, as well as to investigate potential side effects. Another area of interest is its potential as a tool for studying the mechanisms of apoptosis and cell death. Additional research is needed to fully understand its mechanism of action and its effects on various cell types. Finally, N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide could be used as a starting point for the development of new compounds with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide involves several steps, including the reaction of 4-bromo-3-methylphenol with benzyl bromide to form 4-bromo-3-methylphenyl benzyl ether. This intermediate is then reacted with N-methylacetamide to form the final product.
Applications De Recherche Scientifique
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide has been used in scientific research as a tool to study various biological processes. It has been found to have activity against certain cancer cell lines, and has been used in studies of apoptosis and cell death.
Propriétés
Nom du produit |
N-Benzyl-2-(4-bromo-3-methyl-phenoxy)-N-methyl-acetamide |
|---|---|
Formule moléculaire |
C17H18BrNO2 |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
N-benzyl-2-(4-bromo-3-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C17H18BrNO2/c1-13-10-15(8-9-16(13)18)21-12-17(20)19(2)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
RDPPTEVNUAEGLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Br |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Br |
Solubilité |
22.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




